molecular formula C13H12O2 B1617039 1-Acetyl-2-methoxynaphthalene CAS No. 5672-94-6

1-Acetyl-2-methoxynaphthalene

Cat. No.: B1617039
CAS No.: 5672-94-6
M. Wt: 200.23 g/mol
InChI Key: WFBBDKXOGOJOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-2-methoxynaphthalene is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of an acetyl group and a methoxy group attached to a naphthalene ring. This compound is of interest due to its applications in various fields such as pharmaceuticals, fragrances, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-2-methoxynaphthalene can be synthesized through the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride as the acylating agent. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or zeolites. The reaction conditions often involve refluxing the reactants in a suitable solvent like nitrobenzene or carbon disulfide at controlled temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts such as Zr-MCM-41 or H-beta zeolites. These catalysts offer advantages in terms of selectivity and yield, and they can be regenerated for multiple uses, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Acetyl-2-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and dyes due to its aromatic properties

Mechanism of Action

The mechanism of action of 1-acetyl-2-methoxynaphthalene involves its interaction with various molecular targets. In biological systems, it may exert its effects through the modulation of enzyme activity or receptor binding. The acetyl group can participate in acylation reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-6-methoxynaphthalene
  • 1-Acetyl-7-methoxynaphthalene
  • 6-Methoxy-2-acetonaphthalene

Uniqueness

1-Acetyl-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different selectivity in chemical reactions and distinct biological activities .

Properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBDKXOGOJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972169
Record name 1-(2-Methoxynaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-94-6
Record name Ethanone, 1-(2-methoxy-1-naphthalenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxynaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methoxy-1'-acetonaphthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Acetyl-2-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1-Acetyl-2-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Acetyl-2-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Acetyl-2-methoxynaphthalene
Customer
Q & A

Q1: What is significant about the synthesis of 1-acetyl-2-methoxynaphthalene?

A: this compound is a significant product in the Friedel-Crafts acylation of 2-methoxynaphthalene. While not always the desired product, its formation provides valuable insights into the shape-selective properties of zeolite catalysts. For instance, research has shown that this compound forms primarily on the external surface of zeolite beta during the acylation of 2-methoxynaphthalene. [] This understanding allows researchers to manipulate reaction conditions and catalyst properties to favor the formation of the desired isomer, 2-acetyl-6-methoxynaphthalene. [, ]

Q2: How does the pore structure of zeolite catalysts affect the formation of this compound?

A: Zeolites, with their defined pore structures, play a crucial role in the selective synthesis of isomers during the acylation of 2-methoxynaphthalene. Research using various zeolites, including Beta, ITQ-7, USY, and ZSM-12, has demonstrated the impact of pore size and structure on product selectivity. [, , ] For example, ITQ-7, with a slightly smaller pore diameter than zeolite Beta, exhibits a higher selectivity towards 2-acetyl-6-methoxynaphthalene. This difference arises from the restricted diffusion of the bulkier this compound within the ITQ-7 framework. []

Q3: Can this compound be converted into other isomers?

A: Yes, this compound can isomerize to 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene in the presence of HBEA zeolite. [] This isomerization process is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism. [] Interestingly, studies utilizing deuterium labeling revealed that while 2-acetyl-6-methoxynaphthalene forms solely through this intermolecular pathway, 1-acetyl-7-methoxynaphthalene formation involves both inter- and intramolecular mechanisms. []

Q4: What are the analytical techniques used to study these reactions?

A: Various analytical methods are crucial for characterizing and quantifying the different isomers formed during 2-methoxynaphthalene acylation. These include techniques like gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for precise identification. Additionally, techniques like X-ray diffraction, Fourier-transform infrared spectroscopy, and nitrogen adsorption-desorption are employed to characterize the zeolite catalysts themselves. [, ] These analyses provide valuable information about the catalyst's structure, porosity, and active sites, ultimately aiding in understanding the reaction mechanism and optimizing reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.